molecular formula C14H17NO2S B14590553 N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide CAS No. 61189-26-2

N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide

Katalognummer: B14590553
CAS-Nummer: 61189-26-2
Molekulargewicht: 263.36 g/mol
InChI-Schlüssel: QKLZPWRDCOVYPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a cyclohexyl group bonded to a phenyl ring through a sulfur atom, with an acetamide group attached to the phenyl ring. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide typically involves the reaction of 2-mercaptophenylacetic acid with cyclohexanone under acidic conditions to form the desired product. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the production process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. Additionally, the acetamide group can participate in hydrogen bonding interactions, further modulating the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide is unique due to the presence of both a cyclohexyl ring and a sulfanyl group, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

61189-26-2

Molekularformel

C14H17NO2S

Molekulargewicht

263.36 g/mol

IUPAC-Name

N-[2-(2-oxocyclohexyl)sulfanylphenyl]acetamide

InChI

InChI=1S/C14H17NO2S/c1-10(16)15-11-6-2-4-8-13(11)18-14-9-5-3-7-12(14)17/h2,4,6,8,14H,3,5,7,9H2,1H3,(H,15,16)

InChI-Schlüssel

QKLZPWRDCOVYPG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=CC=C1SC2CCCCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.